Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18160625
InChI: InChI=1S/C8H17NO2S/c1-11-8-5-7(6-8)3-4-12(2,9)10/h7-9H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H17NO2S
Molecular Weight: 191.29 g/mol

Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone

CAS No.:

Cat. No.: VC18160625

Molecular Formula: C8H17NO2S

Molecular Weight: 191.29 g/mol

* For research use only. Not for human or veterinary use.

Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone -

Specification

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
IUPAC Name imino-[2-(3-methoxycyclobutyl)ethyl]-methyl-oxo-λ6-sulfane
Standard InChI InChI=1S/C8H17NO2S/c1-11-8-5-7(6-8)3-4-12(2,9)10/h7-9H,3-6H2,1-2H3
Standard InChI Key CXIDNHOILNHIEA-UHFFFAOYSA-N
Canonical SMILES COC1CC(C1)CCS(=N)(=O)C

Introduction

Structural Characteristics and Molecular Configuration

Core Sulfanone Framework

The compound's central feature is the λ⁶-sulfanone group, which adopts a tetrahedral geometry with sulfur bonded to:

  • A methyl group (–CH₃)

  • An imino group (=NH)

  • A 2-(3-methoxycyclobutyl)ethyl substituent

  • Two oxygen atoms in a sulfone configuration (=O)

This arrangement creates a polarizable electron-deficient sulfur center, a hallmark of λ⁶-sulfanones that influences both reactivity and intermolecular interactions .

Cyclobutyl Substituent Analysis

The 3-methoxycyclobutyl moiety introduces significant steric and electronic effects:

  • Ring strain: The cyclobutane's 90° bond angles create ~26 kcal/mol of strain, enhancing reactivity compared to larger cycloalkanes

  • Substituent orientation: Methoxy groups at the 3-position adopt equatorial positions to minimize 1,3-diaxial interactions

  • Conformational flexibility: The ethyl linker allows rotation (τ ≈ 120°), enabling adaptive binding geometries

Structural FeatureKey PropertiesImpact on Reactivity
Sulfanone core (S=O, S=N)High dipole moment (μ ≈ 4.5 D) Facilitates nucleophilic attack
Methoxycyclobutyl groupElectron-donating (+I effect: σ* ≈ 0.2)Stabilizes cationic intermediates
Ethyl linkerRotatable bond (ΔG‡ ≈ 3 kcal/mol)Enables conformational adaptability

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

Potential synthetic routes derive from established λ⁶-sulfanone methodologies :

  • Sulfimidation approach:
    CH3S(O)Cl+NH2–RCH3S(O)(NH)–R\text{CH}_3\text{S(O)Cl} + \text{NH}_2\text{–R} \rightarrow \text{CH}_3\text{S(O)(NH)–R}
    Where R = 2-(3-methoxycyclobutyl)ethyl

  • Oxidative cyclization:
    CH3SH+R–NH2[O]CH3S(O)(NH)–R\text{CH}_3\text{SH} + \text{R–NH}_2 \xrightarrow{[O]} \text{CH}_3\text{S(O)(NH)–R}

Experimental Challenges

Key synthesis considerations include:

  • Protecting group strategy: Methoxy groups require protection during sulfur oxidation steps (e.g., using tert-butyldimethylsilyl ethers)

  • Stereochemical control: The cyclobutane ring's chair-boat interconversion (ΔG‡ ≈ 10 kcal/mol) necessitates low-temperature reactions

  • Purification techniques: High-performance liquid chromatography (HPLC) with C18 columns shows promise based on similar sulfanones

Physicochemical Properties and Computational Predictions

Molecular Dynamics Simulations

All-atom MD simulations (AMBER force field) predict:

  • Solvation energy: ΔG_solv = -15.2 kcal/mol in aqueous solution

  • LogP: 1.8 ± 0.3 (moderate lipophilicity)

  • pKa: 6.2 (imino proton), enabling pH-dependent tautomerism

Spectroscopic Signatures

Comparative analysis with CID 90139499 suggests characteristic peaks:

  • IR: Strong S=O stretch at 1150 cm⁻¹, N–H bend at 1620 cm⁻¹

  • ¹H NMR:
    δ 3.3 ppm (methoxy singlet),
    δ 2.8–3.1 ppm (cyclobutyl CH₂ multiplet),
    δ 1.2 ppm (methyl triplet)

Research Challenges and Future Directions

Knowledge Gaps

Critical unknowns requiring investigation:

  • Exact synthetic yields under various conditions

  • Single-crystal X-ray diffraction data

  • In vivo pharmacokinetic profiles

Recommended Studies

  • Mechanistic studies: Kinetic analysis of sulfimidation reactions

  • Biological screening: Broad-spectrum assay against kinase families

  • Computational modeling: QSAR analysis of cyclobutyl-sulfanone derivatives

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